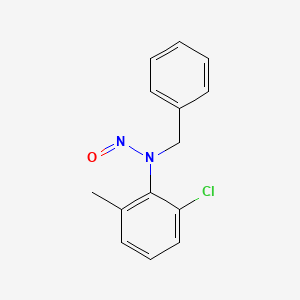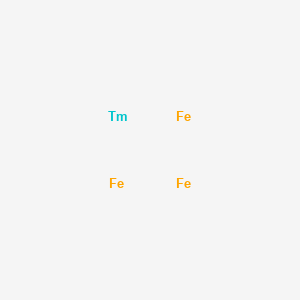
Iron;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;thulium is a compound that combines the properties of iron and thulium, two elements from different groups in the periodic table. Iron is a transition metal known for its magnetic properties and widespread use in construction and manufacturing. Thulium, on the other hand, is a rare earth element from the lanthanide series, known for its unique magnetic and optical properties. The combination of these two elements results in a compound with interesting and potentially useful characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iron;thulium compounds can be achieved through various methods. One common approach is the direct combination of iron and thulium metals under high-temperature conditions. This process involves heating the metals in a controlled environment to facilitate their reaction and form the desired compound.
Another method involves the use of molten salt electrolysis, where iron and thulium salts are dissolved in a molten salt medium and subjected to an electric current. This process allows for the precise control of the composition and purity of the resulting compound .
Industrial Production Methods
In industrial settings, the production of this compound compounds often involves the use of high-temperature furnaces and specialized equipment to ensure the proper reaction conditions. The metals are typically combined in a controlled atmosphere to prevent contamination and ensure the purity of the final product. The use of advanced techniques such as vacuum induction melting and arc melting can further enhance the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Iron;thulium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both iron and thulium.
Oxidation: this compound compounds can be oxidized in the presence of oxygen to form oxides. For example, the reaction with oxygen can produce iron oxide and thulium oxide.
Reduction: Reduction reactions can occur when this compound compounds are exposed to reducing agents, leading to the formation of lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For example, high temperatures may be required for oxidation reactions, while reduction reactions may occur under milder conditions .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron oxide and thulium oxide, while reduction reactions may yield lower oxidation state compounds of iron and thulium .
Aplicaciones Científicas De Investigación
Iron;thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their magnetic and catalytic properties, which can be useful in various industrial processes. In biology and medicine, this compound compounds are explored for their potential use in imaging and diagnostic techniques, as well as in targeted drug delivery systems .
In the field of materials science, this compound compounds are investigated for their potential use in the development of advanced materials with enhanced magnetic and optical properties. These materials can be used in various high-tech applications, including electronics, sensors, and energy storage devices .
Mecanismo De Acción
The mechanism of action of iron;thulium compounds is influenced by the unique properties of both iron and thulium. Iron is known for its ability to form coordination complexes with various ligands, which can facilitate its interaction with biological molecules and cellular structures. Thulium, on the other hand, has unique magnetic and optical properties that can enhance the functionality of the compound in various applications .
At the molecular level, this compound compounds can interact with specific molecular targets and pathways, leading to various biological and chemical effects. For example, in medical applications, these compounds can be designed to target specific cells or tissues, allowing for precise imaging or drug delivery .
Comparación Con Compuestos Similares
Iron;thulium compounds can be compared with other similar compounds, such as iron;gadolinium and iron;erbium compounds. These compounds share some similarities in terms of their magnetic and optical properties, but each has unique characteristics that make them suitable for different applications.
Iron;gadolinium: Known for its strong magnetic properties, iron;gadolinium compounds are often used in magnetic resonance imaging (MRI) and other medical imaging techniques.
Iron;erbium: Iron;erbium compounds have unique optical properties that make them useful in telecommunications and laser applications
The uniqueness of this compound compounds lies in their combination of magnetic and optical properties, which can be tailored for specific applications in various fields of science and technology .
Conclusion
This compound compounds represent a fascinating area of study with a wide range of potential applications. From their synthesis and chemical reactions to their use in scientific research and industrial applications, these compounds offer unique properties that can be harnessed for various purposes. By understanding the mechanisms of action and comparing them with similar compounds, researchers can continue to explore new and innovative uses for this compound compounds in the future.
Propiedades
Número CAS |
12518-84-2 |
|---|---|
Fórmula molecular |
Fe3Tm |
Peso molecular |
336.47 g/mol |
Nombre IUPAC |
iron;thulium |
InChI |
InChI=1S/3Fe.Tm |
Clave InChI |
VCKMWHWYBADVBA-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


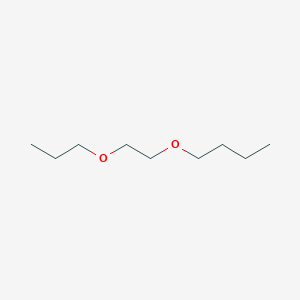
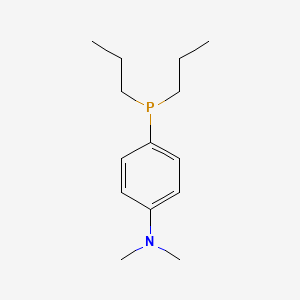
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
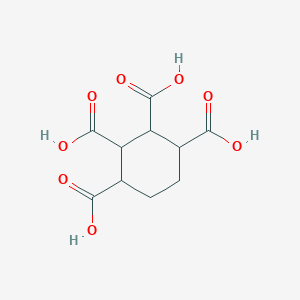


![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)


